N-(2-furylmethyl)piperidine-4-carboxamide
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Overview
Description
N-(2-furylmethyl)piperidine-4-carboxamide is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol It is characterized by the presence of a piperidine ring substituted with a furylmethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 2-furylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Piperidine-4-carboxylic acid and 2-furylmethylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Solvent: Common solvents used include dichloromethane (DCM) or dimethylformamide (DMF).
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to optimize the yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, efficient reaction conditions, and effective purification methods to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furylmethyl ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
Oxidation: Furylmethyl ketones or aldehydes.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(2-furylmethyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-furylmethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(2-furylmethyl)piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-(2-thienylmethyl)piperidine-4-carboxamide: Similar structure but with a thienylmethyl group instead of a furylmethyl group.
N-(2-pyridylmethyl)piperidine-4-carboxamide: Similar structure but with a pyridylmethyl group instead of a furylmethyl group.
The uniqueness of this compound lies in its specific combination of the furylmethyl group and the piperidine-4-carboxamide structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVGZBTVTLJLAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395414 |
Source
|
Record name | N-(2-furylmethyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429633-39-6 |
Source
|
Record name | N-(2-furylmethyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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